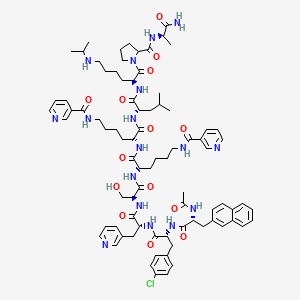
Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2 is a synthetic peptide with a complex structure. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2 involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthesis typically starts with the protection of amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as carbodiimides or uronium salts. After the coupling reactions, the protecting groups are removed, and the peptide is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Automation and advanced purification techniques are employed to ensure consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2 has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ganirelix Acetate: A decapeptide GnRH antagonist used in assisted reproduction to control ovulation.
Cetrorelix: Another GnRH antagonist used in reproductive medicine.
Uniqueness
Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2 is unique due to its specific sequence and modifications, which confer distinct properties and potential applications. Its nicotinoyl modifications, in particular, may enhance its stability and bioactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C82H108ClN17O14 |
|---|---|
Peso molecular |
1591.3 g/mol |
Nombre IUPAC |
N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C82H108ClN17O14/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70?/m1/s1 |
Clave InChI |
QRYFGTULTGLGHU-HNASNTPZSA-N |
SMILES isomérico |
C[C@H](C(=O)N)NC(=O)C1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12815796.png)

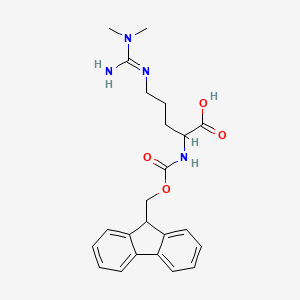
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12815818.png)
![[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine](/img/structure/B12815820.png)
![Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]Imidazol-2-yl)pentanoate](/img/structure/B12815827.png)
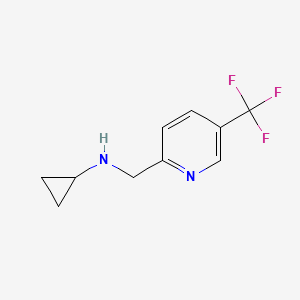


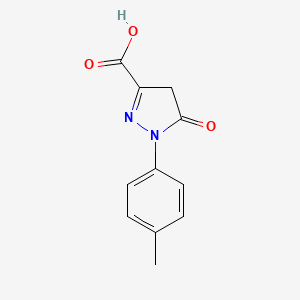
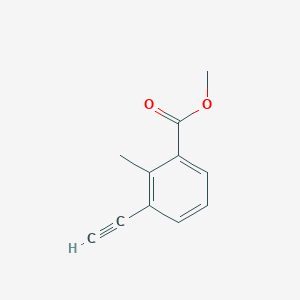
![[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)

![1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)
